Home > Products > Screening Compounds P72153 > N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide
N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide -

N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide

Catalog Number: EVT-3636104
CAS Number:
Molecular Formula: C17H17BrN2O4S
Molecular Weight: 425.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-N-(2-(benzylamino)-2-oxo-1-(4-oxo-4H-chromen-3-yl)ethyl)-N-(4-bromophenyl)-3-chloroacrylamide hydrate

Compound Description: (E)-N-(2-(benzylamino)-2-oxo-1-(4-oxo-4H-chromen-3-yl)ethyl)-N-(4-bromophenyl)-3-chloroacrylamide hydrate (C27H22BrClN2O5) is a hydrate compound characterized by single-crystal X-ray diffraction studies. []

Relevance: This compound, like the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide, features a 4-bromophenyl group. Additionally, both compounds contain an amide linkage and demonstrate structural complexity, suggesting potential for diverse biological activity. []

4-Benzoyl-2-(4-bromophenyl)-1-(4-methoxyphenyl)-1,2-dihydropyrimidino[4,3-c][1,4]benzoxazine-3,5-dione

Compound Description: This compound is a dihydropyrimidino benzoxazine dione derivative synthesized through a thermal reaction involving an acyl(imidoyl)ketene intermediate. []

Relevance: The presence of a 4-bromophenyl group is a shared structural feature between this compound and the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide. []

2-[4,5-Bis(4-bromophenyl)-1-(4-tert-butylphenyl)-1H-imidazol-2-yl]-4,6-dichlorophenol

Compound Description: This compound is characterized by the presence of two 4-bromophenyl rings, a tert-butylphenyl ring, and a 4,6-dichlorophenol moiety. []

Relevance: Similar to the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide, this compound possesses a 4-bromophenyl group as a key structural component. []

N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives

Compound Description: These derivatives are a class of compounds designed and synthesized to include an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety. They encompass various chemotypes such as N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles. These compounds were characterized using various spectroscopic techniques and evaluated for their antimicrobial, antioxidant, and toxicological properties. []

Relevance: These derivatives share the (4-bromophenyl)sulfonyl structural motif with the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide. Additionally, both belong to the N-acyl-α-amino acid chemotype, highlighting their close structural relationship and potential for similar biological activities. []

2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one

Compound Description: This compound is a specific derivative within the N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine class, exhibiting promising potential as an antimicrobial agent against Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections. []

Relevance: This compound shares the (4-bromophenyl)sulfonyl structural element with the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide. This structural similarity highlights their potential for analogous biological activities. []

(3E,5E)-1-((4-bromophenyl)sulfonyl)-3-(pyridin-4-ylmethylene)-5-(2-(trifluoromethyl)benzylidene)piperidin-4-one

Compound Description: This compound (C25H18BrF3N2O3S) has been synthesized and characterized using X-ray diffraction, revealing its crystal structure. []

Relevance: This compound shares the (4-bromophenyl)sulfonyl structural feature with the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide. []

4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipyperidine N-oxide (SCH 351125)

Compound Description: SCH 351125 (C27H37BrN4O3) is a potent and selective CCR5 antagonist that exhibits subnanomolar activity in blocking viral entry and demonstrates excellent antiviral potency against various primary HIV-1 viral isolates. Notably, it exhibits good oral bioavailability in rats, dogs, and monkeys. []

Relevance: Both this compound and the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide feature a 4-bromophenyl moiety. []

2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile

Compound Description: This compound's crystal structure is characterized by C—Br⋯π interactions, forming zigzag chains, while C—H⋯N and C—H⋯O hydrogen bonding contributes to a three-dimensional network. []

Relevance: This compound and the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide both possess a 4-bromophenyl group as a shared structural element. []

2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate

Compound Description: This compound's crystal structure reveals the formation of dimers through N—H⋯N hydrogen bonds, further interconnected by N—H⋯Br and O—H⋯O hydrogen bonds, and C—Br⋯π interactions, creating layers within the crystal lattice. []

Relevance: This compound shares the 4-bromophenyl substituent with the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide. []

5-acetyl-2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile

Compound Description: The crystal structure of this compound shows a three-dimensional network stabilized by N—H⋯O, N—H⋯N hydrogen bonds, and C—Br⋯π and C=O⋯π interactions. []

Relevance: This compound shares the 4-bromophenyl substituent with the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide. []

2-(4-acetyl-5-aryl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate compounds

Compound Description: This series represents a novel set of 1,3,4-oxadiazole derivatives synthesized from 5-bromo-N’-(1-arylethylidene)-2-hydroxybenzohydrazide precursors. Their structures were confirmed using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and HR-MS. []

Relevance: Similar to the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide, these compounds feature a 4-bromophenyl group as a shared structural component. []

(1Z,2E)-N′-{1-[2-(4-Bromophenyl)hydrazin-1-ylidene]-1-chloropropan-2-ylidene}thiophene-2-carbohydrazide

Compound Description: This compound (C14H12BrClN4OS) features a thiophene ring disordered over two orientations, with the molecule adopting a roughly planar conformation. []

Relevance: Similar to the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide, this compound contains a 4-bromophenyl group. []

4-Benzyl-1,3-oxazole Derivatives Incorporating 4-[(4-Bromophenyl)sulfonyl]phenyl Fragment

Compound Description: This series includes seven phenylalanine-derived compounds incorporating a 4-[(4-bromophenyl)sulfonyl]phenyl fragment. Their structures were confirmed by elemental analysis and spectroscopic methods, including NMR, FT-IR, MS, and UV-Vis. []

Relevance: These derivatives, similar to the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide, include the 4-[(4-bromophenyl)sulfonyl]phenyl structural element. []

2-aryl-4-benzyl-1,3-oxazol-5(4H)-one

Compound Description: This compound represents a specific derivative within the 4-benzyl-1,3-oxazole series incorporating the 4-[(4-bromophenyl)sulfonyl]phenyl fragment, characterized by a 2-aryl-4-benzyl-1,3-oxazol-5(4H)-one structure. []

Relevance: Both this compound and the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide contain the 4-[(4-bromophenyl)sulfonyl]phenyl structural unit. []

Compound Description: These compounds are derivatives within the 4-benzyl-1,3-oxazole series containing the 4-[(4-bromophenyl)sulfonyl]phenyl fragment, featuring either a p-tolyl or m-xylyl substituent at position 5 of the 1,3-oxazole ring. []

Relevance: Similar to the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide, these derivatives contain the 4-[(4-bromophenyl)sulfonyl]phenyl structural unit. []

N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide

Compound Description: This compound (C18H17BrF3N3S) is characterized by a triclinic crystal structure. []

Relevance: This compound and the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide share the presence of a 4-bromophenyl group. []

N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026)

Compound Description: ASP3026 is a potent and selective ALK inhibitor. Oral administration of ASP3026 in mice xenografted with NCI-H2228 cells expressing EML4-ALK resulted in dose-dependent antitumor activity. []

Relevance: Both ASP3026 and the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide contain a sulfonamide group. []

(2E)-2-[1-(4-bromophenyl)-3-(1H-imidazol-1-yl)propylidene]-N-(2,4-dichlorophenyl)hydrazinecarboxamide

Compound Description: This compound (C19H16BrCl2N5O) is characterized by a triclinic crystal structure. []

Relevance: Similar to the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide, this compound possesses a 4-bromophenyl group. []

Compound Description: These complexes are synthesized by reacting p-aminoacetophenone with chlorodiphenylphosphine to yield the ligand (p-CH3CO)C6H4N(PPh2)2, which is further reacted with group 6B metal hexacarbonyls. []

Relevance: These complexes share the 4-acetylphenyl structural motif with the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide. []

cis-[Cr(CO)4{4-CH3CO-C6H4-1-N(PPh2)2}]

Compound Description: This complex is a specific derivative of the Tetracarbonyl N-(4-Acetylphenyl)-N-(Diphenylphosphino)-P,P-Diphenylphosphinous Amide Complexes of Group 6B Metals, with chromium as the metal center. []

Relevance: This complex and the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide share the 4-acetylphenyl structural motif. []

N-(4-Acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide derivatives

Compound Description: This group of compounds are synthesized from the oxidation of (p-CH3CO)C6H4N(PPh2)2 with elemental sulfur or grey selenium. They can react with group-10B metals to form metal complexes. []

Relevance: These derivatives and the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide both contain a 4-acetylphenyl moiety as a key structural feature. []

N-((1S)-1-{[4-((2S)-2-{[(2,4-Dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A)

Compound Description: GSK1016790A is a potent and selective transient receptor potential vanilloid 4 (TRPV4) channel agonist. It is a small molecule that induces Ca2+ influx in mouse and human TRPV4-expressing cells, leading to urinary bladder contraction and hyperactivity. []

Relevance: Both GSK1016790A and the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide contain a sulfonamide group. []

2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides

Compound Description: This series consists of new sulfonamides incorporating benzodioxane and acetamide moieties. They have been synthesized and evaluated for their potential as α-glucosidase and acetylcholinesterase inhibitors. []

Relevance: The compounds in this series, along with the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide, belong to the sulfonamide class of compounds. []

N-Hydroxy-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]acetamide

Compound Description: This compound (also known as CC27) serves as a ligand for the human matrix metalloproteinase 9 (MMP9) enzyme, specifically targeting its catalytic site. []

Relevance: Both this compound and the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide are classified as sulfonamides due to the presence of the sulfonyl functional group (SO2). []

2-(4-Bromophenyl)-3-phenylbenzo[f]quinoline

Compound Description: This compound (C25H16BrN) is synthesized via the reaction of N-arylidenenaphthalen-2-amine and phenylacetaldehyde in the presence of iodine. []

Relevance: Similar to the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide, this compound incorporates a 4-bromophenyl group as a structural element. []

(1R)-2-[(3R,4S)-3-Methyl-4-(N-phenyl-N-propionylamino)piperidin-1-yl]-1-phenylethyl p-bromobenzoate

Compound Description: This compound is a brominated derivative of the opioid cis-beta-hydroxy-3-methylfentanyl (ohmefentanyl) and exhibits specific stereochemistry at two of its three asymmetric carbon atoms. []

Relevance: This compound, like the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide, features a 4-bromophenyl group as a shared structural component. []

N-[(3R,4S)-1-[(2S)-2-(4-bromophenyl)-2-hydroxyethyl]-3-methyl-piperidin-4-yl]-N-phenylacrylamide

Compound Description: This compound represents another brominated derivative of ohmefentanyl, sharing stereochemistry at two of its three asymmetric carbon atoms with the previously described compound. []

Relevance: This compound shares the 4-bromophenyl structural element with the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide. []

2‐(4‐Bromo­phenyl)‐1‐methyl‐1H‐phenanthro­[9,10‐d]­imidazole

Compound Description: This compound (C22H15BrN2) features a slightly skewed phenanthrene moiety and a phenanthro[9,10-d]imidazole mean plane forming a dihedral angle of 37.78 (6)° with the benzene ring. []

Relevance: This compound shares the 4-bromophenyl substituent with the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide. []

1-(4-bromophenyl)2-(4'-n-alkoxy-2,3,5,6-tetrafluorobiphenyl-4-yl)acetylene

Compound Description: This series represents a set of fluorinated liquid crystals exhibiting nematic and smectic A mesophases, as determined by polarizing microscopy. []

Relevance: This series, along with the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide, includes a 4-bromophenyl group as a common structural motif. []

(1Z)-1-[(2E)-3-(4-Bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-ylidene]-2-(2,4-dinitrophenyl)hydrazine

Compound Description: This compound (C21H14BrFN4O4) features nitro groups forming specific dihedral angles with the benzene ring and exhibits an intramolecular N—H⋯O hydrogen bond. []

Relevance: Similar to the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide, this compound contains a 4-bromophenyl group as a structural component. []

1-(4-Methylpiperdinemethyl)-2-(4-bromophenyl)-6-methyl-8-trifluoromethylimidazo[1,2-a][1,8]naphthyridinium picrate

Compound Description: This molecular complex (C25H25BrF3N4+·C6H2N3O7-) crystallizes with two pairs of cations and anions in the asymmetric unit. The imidazonaphthyridine moiety is planar, with the methylpiperidine group adopting a chair conformation roughly perpendicular to it. []

Relevance: Similar to the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide, this compound incorporates a 4-bromophenyl group as a structural feature. []

[2-(4-bromophenyl)pyridine-κ2C,N)bromo[1,3-bis-(4-methylphenyl)imidazol-2-ylidene-κC)]palladium(II)

Compound Description: This palladium(II) complex (C28H23Br2N3Pd) has been characterized and its crystal structure determined using X-ray diffraction. []

Relevance: Similar to the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide, this compound features a 4-bromophenyl group. []

(Z)-7-[2-(4-Bromophenyl)hydrazin-1-ylidene]-6-methyl-3-(pyridin-4-yl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine

Compound Description: This compound (C16H12BrN7S) features two crystallographically independent molecules with similar conformations in its asymmetric unit and exhibits weak intramolecular C—H⋯N interactions. []

Relevance: Similar to the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide, this compound includes a 4-bromophenyl group. []

1-(4-bromophenyl)-3-phenyl-5-nitropyrazole

Compound Description: This compound is unexpectedly formed from the reaction between (E)-3,3,3-trichloro-1-nitroprop-1-ene and N-(4-bromophenyl)-C-arylnitrylimine, involving a unique CHCl3 elimination process. []

Relevance: Similar to the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide, this compound includes a 4-bromophenyl group. []

1-(4-Bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole

Compound Description: The asymmetric unit of this compound (C20H14Br2N2) contains two molecules with varying dihedral angles between the benzimidazole, 4-bromobenzyl, and 4-bromophenyl groups. []

Relevance: This compound and the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide both contain a 4-bromophenyl group as a shared structural element. []

2-(4-Bromophenyl)-1H-benzimidazole

Compound Description: The crystal structure of this compound (C13H9BrN2) reveals a dihedral angle of 26.71 (9)° between the benzimidazole and benzene ring systems. []

Relevance: Both this compound and the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide contain a 4-bromophenyl group as a shared structural motif. []

(3E,5E)-3-(2-fluorobenzylidene)-1-((4-acetamidophenyl)sulfonyl)-5-(pyridin-3-ylmethylene)piperidin-4-one-methanol-hydrate (2/1/1)

Compound Description: This compound, a hydrate complex (C53H50F2N6O10S2), has been analyzed using X-ray diffraction to determine its crystal structure. []

Relevance: This compound and the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide both belong to the sulfonamide class due to the presence of the sulfonyl functional group (SO2). []

(R)-2-(4-bromophenyl)-2-oxoethyl 2-methoxymethylpyrrolidine-1-dithiocarboxylate

Compound Description: This enantiomer, along with its (S) counterpart, has been structurally characterized, revealing planar phenacyl and dithiocarbamate fragments positioned approximately perpendicular to each other. []

Relevance: Similar to the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide, this compound incorporates a 4-bromophenyl group. []

(S)-2-(4-bromophenyl)-2-oxoethyl 2-methoxymethylpyrrolidine-1-dithiocarboxylate

Compound Description: This enantiomer mirrors the (R) form in its structural features, with planar phenacyl and dithiocarbamate fragments oriented roughly perpendicularly. []

Relevance: Similar to the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide, this compound possesses a 4-bromophenyl group. []

2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide

Compound Description: The crystal structure of this compound (C14H10BrF2NO) shows a dihedral angle of 66.4 (1)° between the 4-bromophenyl and 3,4-difluorophenyl rings. []

Relevance: Similar to the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide, this compound contains a 4-bromophenyl group as a structural component. []

5-(4-Bromophenyl)-3-Iodo-2-(4-Methylphenyl)Furan

Compound Description: This compound is synthesized through electrophilic cyclization using N-iodosuccinimide as the electrophile. []

Relevance: This compound shares the 4-bromophenyl substituent with the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide. []

N-(4-Bromophenyl)furan-2-carboxamide

Compound Description: This compound, synthesized from furan-2-carbonyl chloride and 4-bromoaniline, displays promising antibacterial activity, particularly against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. []

Relevance: This compound shares the 4-bromophenyl structural motif with the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide. []

N-(4-bromophenyl)furan-2-carboxamide analogues

Compound Description: These analogues are derived from N-(4-bromophenyl)furan-2-carboxamide through arylation reactions using triphenylphosphine palladium as a catalyst. []

Relevance: These analogues, along with the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide, contain the 4-bromophenyl structural element. []

4-[2-(4-Bromophenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide

Compound Description: In this compound (C11H10BrN5OS), the pyrazole ring adopts a nearly planar conformation, forming a dihedral angle of 5.49 (13)° with the benzene ring. []

Relevance: Both this compound and the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide contain a 4-bromophenyl group. []

N-(3,4-dimethyl-5-isoxazolyl)-4'-(2-oxazolyl)[1,1'-biphenyl]-2-sulfonamide (BMS-193884)

Compound Description: BMS-193884 is a selective endothelin ET(A) receptor antagonist, showing potential for clinical development. []

Relevance: Both BMS-193884 and the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide are part of the sulfonamide class due to the presence of the -SO2NH- functional group. []

N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]-2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940)

Compound Description: BMS-207940 is a highly potent and orally active ET(A) selective antagonist that demonstrates improved metabolic stability compared to its 5-regioisomer analogue. []

Relevance: BMS-207940 and the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide share the sulfonamide functional group. []

2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine

Compound Description: This compound (C20H18BrN5) has a nearly planar bromophenyl-substituted quinazoline unit and forms inversion dimers via N—H⋯N hydrogen bonds in its crystal structure. []

Relevance: This compound and the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide both feature a 4-bromophenyl group as a shared structural feature. []

Ethyl 2-(4-bromophenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate monohydrate

Compound Description: In the crystal structure of this compound (C22H21BrN4O2·H2O), the two pyrazole rings are essentially planar and form a dihedral angle of 73.46 (9)°. []

Relevance: This compound and the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide both contain a 4-bromophenyl group. []

2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl)-1-(2-bromophenyl)acetamide (FA2)

Compound Description: FA2 is a synthetic heterocyclic compound investigated for its anti-diabetic properties. It shows potent inhibitory activity against α-glucosidase and α-amylase, with promising results in animal models. []

Relevance: Similar to the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide, FA2 includes a 4-bromophenyl group. []

(2-(4-bromophenyl)ethene-1,1,2-triyl)tribenzene (TPE-Br)

Compound Description: TPE-Br is a photosensitizer with aggregation-induced emission (AIE) properties. It can be formulated into nanoparticles that generate singlet oxygen and exhibit high fluorescence in aqueous solutions, making it a potential candidate for photodynamic therapy. []

Relevance: TPE-Br and the target compound N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide both contain a 4-bromophenyl group as a shared structural motif. []

Properties

Product Name

N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide

IUPAC Name

N-(4-acetylphenyl)-2-[(4-bromophenyl)sulfonyl-methylamino]acetamide

Molecular Formula

C17H17BrN2O4S

Molecular Weight

425.3 g/mol

InChI

InChI=1S/C17H17BrN2O4S/c1-12(21)13-3-7-15(8-4-13)19-17(22)11-20(2)25(23,24)16-9-5-14(18)6-10-16/h3-10H,11H2,1-2H3,(H,19,22)

InChI Key

IOVKYNNZBFOQOJ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.